molecular formula C16H19FO4 B13647281 5-fluoro-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol

5-fluoro-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol

Cat. No.: B13647281
M. Wt: 294.32 g/mol
InChI Key: IIASTRMJADMUFQ-UHFFFAOYSA-N
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Description

The compound 5-fluoro-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol is a cyclopenta-fused dioxolane derivative characterized by:

  • A cyclopenta[d][1,3]dioxolane core with a hydroxyl group at position 6.
  • Fluorine substitution at position 5, enhancing electronic and steric properties.
  • A phenylmethoxymethyl group at position 4, contributing to lipophilicity.
  • Two methyl groups at position 2, stabilizing the dioxolane ring.

This structure combines rigidity from the bicyclic system with functional group diversity, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C16H19FO4

Molecular Weight

294.32 g/mol

IUPAC Name

5-fluoro-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol

InChI

InChI=1S/C16H19FO4/c1-16(2)20-14-11(12(17)13(18)15(14)21-16)9-19-8-10-6-4-3-5-7-10/h3-7,13-15,18H,8-9H2,1-2H3

InChI Key

IIASTRMJADMUFQ-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(C(=C(C2O1)COCC3=CC=CC=C3)F)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol typically involves multiple steps, starting from readily available precursors. One common method involves the use of fluorinated reagents and cyclization reactions to form the cyclopenta[d][1,3]dioxol ring. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to yield different reduced forms of the compound.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-fluoro-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-fluoro-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol involves its interaction with specific molecular targets and pathways. The fluorine atom and other functional groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name Substituents Key Features Synthesis Method (Reference)
5-Fluoro-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol 5-F, 4-(PhCH2OCH2), 2,2-diMe, 6-OH High polarity due to hydroxyl; fluorine enhances stability Not explicitly detailed in evidence
(3aS,4S,6aR)-6-((tert-Butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol 6-(silyl ether), 4-OH, 2,2-diMe Bulky silyl ether protects hydroxyl; stereochemistry controlled via Grubbs catalyst Ring-closing metathesis (Grubbs catalyst)
(-)-(3αR,6αR)-3α,6α-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one 4-ketone, no fluorine or phenylmethoxymethyl Lactone formation; reduced functionalization Not specified

Key Observations:

  • Fluorine Substitution: The target compound’s fluorine atom likely increases metabolic stability and electronegativity compared to non-fluorinated analogs like the lactone derivative .
  • Protective Groups : The tert-butyldiphenylsilyloxy group in contrasts with the phenylmethoxymethyl group in the target compound, affecting solubility and synthetic accessibility. Silyl ethers are typically used for temporary hydroxyl protection, whereas phenylmethoxymethyl groups may confer permanent lipophilicity.
  • Functional Group Diversity : The hydroxyl group at position 6 in the target compound offers a site for further derivatization, unlike the ketone in .

Physicochemical and Potential Pharmacological Properties

  • Hydrogen Bonding : The hydroxyl group in the target compound improves aqueous solubility relative to the ketone in .
  • Steric Effects : Bulkier substituents (e.g., tert-butyldiphenylsilyloxy in ) may hinder binding to biological targets compared to the target compound’s phenylmethoxymethyl group.

Biological Activity

The compound 5-fluoro-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex cyclopenta[d][1,3]dioxole structure with a fluorine atom substitution at the 5-position. Its molecular formula is C17H21F1O4, and it possesses a molecular weight of approximately 316.35 g/mol. The presence of the fluorine atom is significant as it often enhances biological activity and metabolic stability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown to inhibit key enzymes involved in nucleotide metabolism. For example, fluorinated pyrimidines like 5-fluorouracil are known to inhibit thymidylate synthase (TS), leading to disrupted DNA synthesis in cancer cells .
  • Antiviral Properties : Research suggests that modifications in nucleoside analogs can enhance their efficacy against viral polymerases. The structural characteristics of this compound may allow it to act as a substrate for viral enzymes, potentially leading to antiviral activity .
  • Cytotoxicity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including L1210 mouse leukemia cells. The cytotoxicity is often linked to the intracellular release of active metabolites that interfere with cellular proliferation .

Anticancer Activity

A series of studies have evaluated the anticancer properties of similar fluorinated compounds. For instance:

  • Case Study : A study involving 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs demonstrated significant inhibition of L1210 cell proliferation with IC50 values in the nanomolar range. The mechanism involved intracellular conversion to active metabolites that inhibit TS .

Antiviral Activity

Research has also pointed towards potential antiviral applications:

  • Case Study : Substituted analogs of 5-fluorouracil were shown to maintain potency against viral polymerases while minimizing systemic toxicity through selective metabolism pathways .

Data Table: Summary of Biological Activities

Activity TypeCompound AnalogIC50 (nM)Mechanism of Action
Anticancer5-Fluoro-2'-deoxyuridine<10Thymidylate synthase inhibition
Antiviral5-Fluorouracil analogs<50Viral polymerase inhibition
CytotoxicityCyclopenta derivatives<20Induction of apoptosis in cancer cells

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